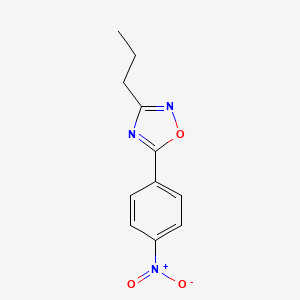
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole, also known as NPOX, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPOX is a derivative of 1,2,4-oxadiazole, which is a class of compounds that has been extensively studied for their interesting biological properties. NPOX has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
科学的研究の応用
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been used as a building block for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been shown to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to create analogs with different biological activities. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has not been extensively studied in animal models, which limits its potential applications in preclinical research.
将来の方向性
There are several future directions for 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole research. One potential direction is the development of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole and its potential applications in the treatment of various diseases.
合成法
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 4-nitrobenzohydrazide with 3-bromopropionic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-nitrobenzohydrazide with propionic anhydride, followed by cyclization with sodium methoxide. The yield of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole using these methods ranges from 40-70%.
特性
IUPAC Name |
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-11(17-13-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLTYZZHYGATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-3-propyl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
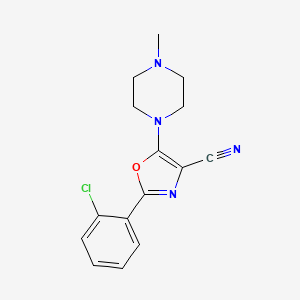
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

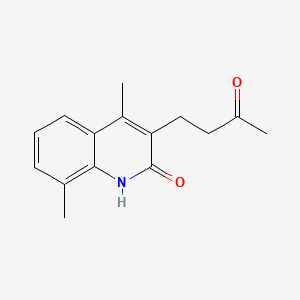
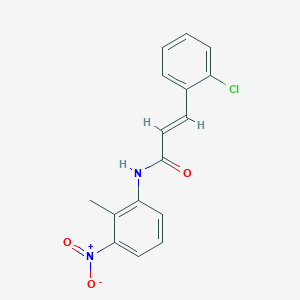
![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)

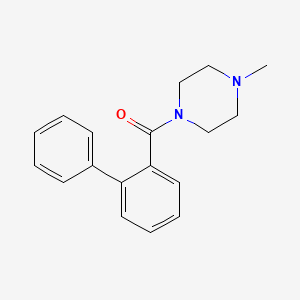
![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)